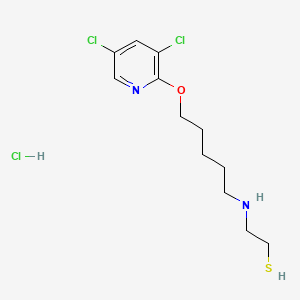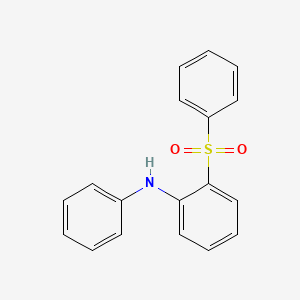
Benzenamine, N-phenyl-2-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-phenyl-2-(phenylsulfonyl)- is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenamine group attached to a phenylsulfonyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-phenyl-2-(phenylsulfonyl)- typically involves the reaction of benzenamine with phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5NH2+C6H5SO2Cl→C6H5NH(C6H5SO2)+HCl
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-phenyl-2-(phenylsulfonyl)- is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or extraction. The purity of the product is ensured through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-phenyl-2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted benzenamine derivatives
Applications De Recherche Scientifique
Benzenamine, N-phenyl-2-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-phenyl-2-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-phenyl-: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Benzenamine, 2-nitro-N-phenyl-: Contains a nitro group instead of a sulfonyl group, leading to different reactivity and applications.
Uniqueness
Benzenamine, N-phenyl-2-(phenylsulfonyl)- is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
52914-17-7 |
|---|---|
Formule moléculaire |
C18H15NO2S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-N-phenylaniline |
InChI |
InChI=1S/C18H15NO2S/c20-22(21,16-11-5-2-6-12-16)18-14-8-7-13-17(18)19-15-9-3-1-4-10-15/h1-14,19H |
Clé InChI |
ZSVKFQDYFLOTJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


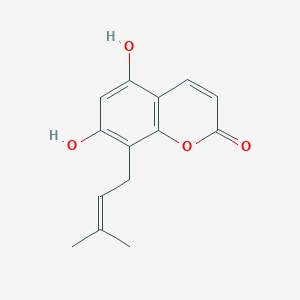
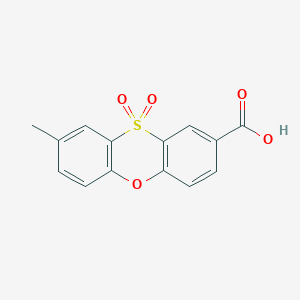



![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)
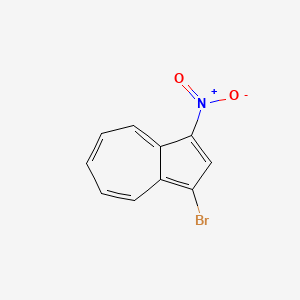
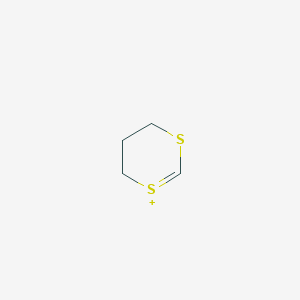

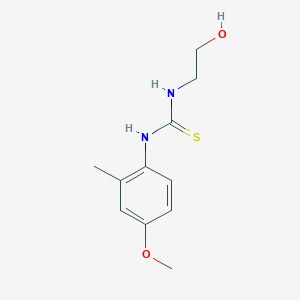
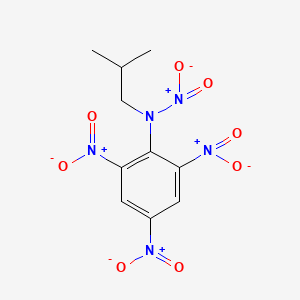
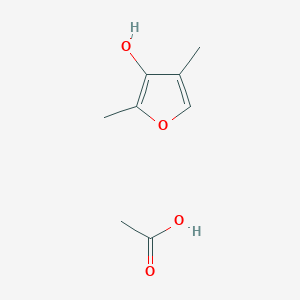
![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)
